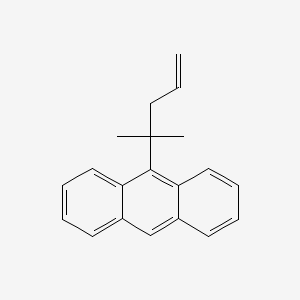![molecular formula C19H13O4- B14321232 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate CAS No. 105578-63-0](/img/structure/B14321232.png)
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which consists of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate typically involves the esterification of benzoic acid with a naphthalene derivative. One common method is the reaction of benzoic acid with 1-naphthylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is largely dependent on its interaction with specific molecular targets. The naphthalene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group can also undergo hydrolysis, releasing benzoic acid and naphthylmethanol, which may have their own biological activities .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
1-Naphthylmethanol: A precursor in the synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate.
Benzoic Acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combined structural features of both naphthalene and benzoate. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
105578-63-0 |
|---|---|
Molecular Formula |
C19H13O4- |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C19H14O4/c20-18(21)16-10-3-4-11-17(16)19(22)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)/p-1 |
InChI Key |
MWDNVMFIDAZNRP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)C3=CC=CC=C3C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


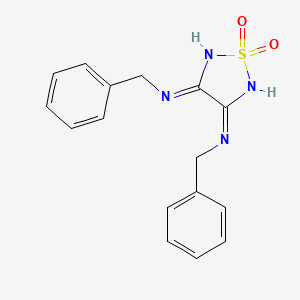
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
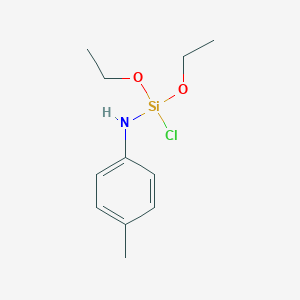
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
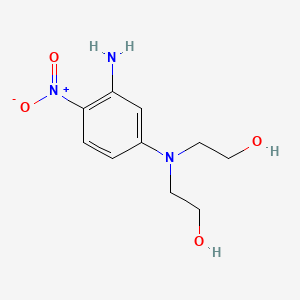
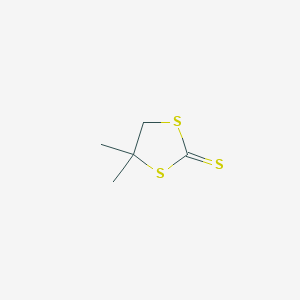
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)

